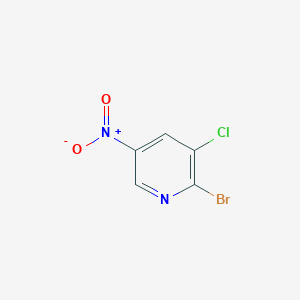

2-Bromo-3-chloro-5-nitropyridine

Descripción

Contextualization of Halogenated and Nitrated Pyridine (B92270) Derivatives in Contemporary Chemical Research

Halogenated and nitrated pyridine derivatives are fundamental building blocks in modern organic synthesis. The presence of halogen atoms (such as bromine and chlorine) and a nitro group on the pyridine ring significantly influences the molecule's electronic properties and reactivity. nih.gov Halogens can act as leaving groups in nucleophilic substitution reactions and participate in metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. pipzine-chem.com The nitro group, a strong electron-withdrawing group, activates the pyridine ring for nucleophilic attack and can be reduced to an amino group, providing a versatile handle for further functionalization. innospk.com This combination of functional groups makes these derivatives highly valuable in the synthesis of pharmaceuticals, agrochemicals, and materials. pipzine-chem.comnbinno.com

Rationale for Dedicated Academic Inquiry into 2-Bromo-3-chloro-5-nitropyridine

The specific arrangement of a bromine atom at the 2-position, a chlorine atom at the 3-position, and a nitro group at the 5-position of the pyridine ring gives this compound a distinct reactivity profile. The electron-withdrawing nature of the nitro group, combined with the inductive effects of the halogens, makes the carbon atoms attached to the halogens susceptible to nucleophilic substitution. pipzine-chem.com This targeted reactivity allows for selective chemical modifications, making it a valuable intermediate in multi-step syntheses. pipzine-chem.com Its utility as a precursor for more complex molecules is a primary driver for its dedicated study. innospk.com

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to this compound

Current research on this compound primarily focuses on its application as a key intermediate in the synthesis of novel compounds with potential biological activity. pipzine-chem.com Studies often involve its use in nucleophilic substitution and cross-coupling reactions to create a diverse range of derivatives. pipzine-chem.com However, there remain knowledge gaps, particularly in the comprehensive understanding of its reaction kinetics and the full scope of its synthetic potential with a wider array of nucleophiles and catalytic systems. Further exploration into its photochemical transformations and the development of more efficient and environmentally benign synthetic routes are also areas ripe for investigation.

Chemical and Physical Characteristics

This compound is a solid, typically appearing as a light yellow to yellow crystalline powder. pipzine-chem.compipzine-chem.com Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₂BrClN₂O₂ |

| Molecular Weight | 237.44 g/mol |

| Appearance | Solid (usually yellowish) |

| Melting Point | 64 - 70 °C |

| Solubility in Water | Low |

| Solubility in Organic Solvents | Moderate to high in some organic solvents |

Data sourced from multiple references. pipzine-chem.cominnospk.comfishersci.comsigmaaldrich.com

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often starting from pyridine or its derivatives. A common approach involves a multi-step process that includes nitration and halogenation. pipzine-chem.com For instance, pyridine can first be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group. pipzine-chem.com Subsequently, halogenation steps are carried out using appropriate reagents to introduce the bromine and chlorine atoms. pipzine-chem.com

Another synthetic pathway may start with a precursor like 2-hydroxy-5-nitropyridine, which then undergoes halogenation. innospk.com For example, treatment with phosphorus oxychloride (POCl₃) can introduce the chlorine atom, followed by a bromination step. rsc.org The precise conditions, including solvents, temperatures, and catalysts, are crucial for achieving good yields and purity. nbinno.com

Chemical Reactivity and Applications in Synthesis

The chemical reactivity of this compound is dominated by the interplay of its functional groups.

Nucleophilic Substitution Reactions

The carbon atoms bonded to the bromine and chlorine atoms are electrophilic due to the strong electron-withdrawing effect of the nitro group and the nitrogen atom in the pyridine ring. pipzine-chem.com This makes the compound susceptible to nucleophilic substitution reactions, where the halogen atoms can be displaced by various nucleophiles such as amines, alkoxides, and thiols. pipzine-chem.compipzine-chem.com The bromine atom is generally more reactive and thus more readily substituted than the chlorine atom. pipzine-chem.com

Metal-Catalyzed Cross-Coupling Reactions

The presence of bromine and chlorine atoms allows this compound to participate in various metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. pipzine-chem.com These reactions are powerful tools for forming new carbon-carbon bonds, enabling the synthesis of complex organic molecules that are important in medicinal chemistry and materials science. pipzine-chem.com

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group using various reducing agents, such as iron powder in an acidic medium or sodium dithionite. nbinno.com This transformation is highly significant as it introduces a new functional group, an amine, which can then be used for a wide range of further chemical modifications, including acylation and diazotization reactions. innospk.com This versatility makes this compound a valuable precursor for a variety of substituted aminopyridines. orgsyn.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-3-chloro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVNBTTZUJOHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562007 | |

| Record name | 2-Bromo-3-chloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22353-41-9 | |

| Record name | 2-Bromo-3-chloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 3 Chloro 5 Nitropyridine and Structurally Analogous Pyridine Derivatives

Strategic Approaches to Pyridine (B92270) Ring Functionalization and Regioselective Synthesis

The electron-deficient nature of the pyridine ring presents unique challenges and opportunities for its functionalization. nih.gov Traditional electrophilic aromatic substitution reactions, common for benzene (B151609) derivatives, often require harsh conditions and can lead to mixtures of regioisomers when applied to pyridines. acs.orgnih.gov Consequently, more sophisticated strategies have been developed to achieve controlled functionalization.

Directed Halogenation Protocols in Pyridine Core Modification

Regioselective halogenation of the pyridine nucleus is a key step in the synthesis of many complex pyridine derivatives. Direct halogenation of pyridine itself is often difficult and lacks selectivity. nih.gov To overcome this, various strategies have been developed.

One approach involves the use of directing groups, which can steer the halogenating agent to a specific position. znaturforsch.com Another powerful method is the "halogen dance" reaction, which can lead to the isomerization of halopyridines under the influence of strong bases. youtube.com More recently, methods involving the temporary activation of the pyridine ring, for instance, through the formation of Zincke imine intermediates, have allowed for mild and highly regioselective halogenation at the 3-position. nih.govthieme-connect.com This strategy involves ring-opening of an N-activated pyridinium (B92312) salt, followed by halogenation of the resulting acyclic intermediate and subsequent ring-closure to yield the 3-halopyridine. thieme-connect.com

The choice of halogenating agent and reaction conditions is also crucial. Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for bromination and chlorination, respectively. The reaction solvent and temperature can also significantly influence the outcome and selectivity of the halogenation reaction.

A summary of different halogenation approaches is presented below:

| Halogenation Strategy | Description | Selectivity |

| Electrophilic Aromatic Substitution | Direct reaction with elemental halogens, often requiring harsh conditions (strong acids, high temperatures). nih.gov | Often results in mixtures of isomers, typically favoring the 3-position. youtube.com |

| Directed Metalation-Halogenation | Use of a directing group to facilitate metalation at a specific position, followed by quenching with a halogen source. znaturforsch.com | High regioselectivity determined by the directing group. znaturforsch.com |

| Zincke Imine Intermediate | Ring-opening of an N-activated pyridine to an acyclic imine, followed by regioselective halogenation and ring-closure. nih.govthieme-connect.com | Highly selective for the 3-position. nih.govthieme-connect.com |

| Pyridine N-oxide Activation | Conversion to the N-oxide, which activates the 2- and 4-positions towards electrophilic attack. nih.gov | Favors 4-halogenation. nih.gov |

Nitration Procedures for Nitro Group Introduction onto the Pyridine Ring

The introduction of a nitro group onto the pyridine ring is a fundamental transformation, as the nitro group can serve as a precursor for various other functional groups, most notably an amino group. innospk.com However, direct nitration of pyridine with standard nitrating agents like a mixture of nitric acid and sulfuric acid gives very low yields and is of little synthetic utility. researchgate.net This is because under the strongly acidic conditions required for nitration, the pyridine nitrogen gets protonated, deactivating the ring towards electrophilic attack. rsc.org

To circumvent this, several alternative nitration methods have been developed. One effective method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt, which can then be rearranged to 3-nitropyridine (B142982). researchgate.net Another approach is the nitration of pyridine-N-oxide, which activates the 4-position towards electrophilic substitution. The resulting 4-nitropyridine-N-oxide can then be deoxygenated to afford 4-nitropyridine. nih.gov For the synthesis of 2-bromo-3-chloro-5-nitropyridine, the nitration step is typically performed on a pre-functionalized pyridine ring. pipzine-chem.com

The table below summarizes key nitration procedures for the pyridine ring:

| Nitration Method | Reagents | Position of Nitration |

| Direct Nitration | HNO₃/H₂SO₄ | Very low yield, primarily 3-nitropyridine. researchgate.net |

| Bakke's Procedure | N₂O₅, then SO₂/HSO₃⁻ | 3-position. researchgate.net |

| Pyridine-N-oxide Nitration | HNO₃/H₂SO₄ on pyridine-N-oxide | 4-position. nih.gov |

| Nitration with Nitronium Tetrafluoroborate | NO₂BF₄ | Forms N-nitropyridinium tetrafluoroborate. acs.org |

Sequential Introduction of Halogen and Nitro Substituents at Specific Positions

The synthesis of this compound exemplifies the need for a carefully planned, sequential introduction of substituents. pipzine-chem.com A plausible synthetic route could start with the nitration of a suitable pyridine precursor, followed by sequential halogenation steps. pipzine-chem.com For instance, one could start with a precursor like 2-hydroxypyridine, which can be nitrated at the 5-position. Subsequent chlorination and bromination steps, or vice versa, would then be carried out to introduce the halogens at the 2- and 3-positions. The order of these steps is critical to achieving the desired regiochemistry, as the existing substituents on the ring will direct the position of the incoming group. znaturforsch.com

For example, the synthesis could proceed as follows:

Nitration: Introduction of the nitro group at the 5-position of a pyridine derivative.

Chlorination: Introduction of the chlorine atom, likely at the 2-position.

Bromination: Introduction of the bromine atom at the 3-position.

The specific reagents and conditions for each step would need to be carefully selected to ensure high yields and regioselectivity.

Advanced Synthetic Transformations Involving this compound and Related Precursors

The highly functionalized nature of this compound makes it a versatile intermediate for further synthetic transformations, enabling the construction of more complex molecular architectures. pipzine-chem.com

Nucleophilic Aromatic Substitution (SNAr) Reactions for Diverse Pyridine Functionalization

The presence of electron-withdrawing groups (the nitro group) and good leaving groups (the halogen atoms) makes the pyridine ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). pipzine-chem.commasterorganicchemistry.com This type of reaction is a powerful tool for introducing a wide variety of functional groups onto the pyridine scaffold. youtube.comyoutube.com The attack of a nucleophile occurs preferentially at the positions ortho and para to the electron-withdrawing nitro group, which are the 2- and 4-positions. stackexchange.com The stability of the intermediate Meisenheimer complex plays a crucial role in determining the reaction's feasibility and regioselectivity. masterorganicchemistry.com

In the case of this compound, the nitro group at the 5-position activates the 2- and 6-positions (ortho) and the 4-position (para) to nucleophilic attack. However, since the 3- and 5-positions are occupied, the primary sites for SNAr are the 2- and 6-positions. Given the presence of a chlorine atom at the 2-position and a bromine atom at the 3-position, nucleophilic attack is most likely to occur at the 2-position, leading to the displacement of the chloride ion. The relative reactivity of C-Cl versus C-Br bonds in SNAr can vary depending on the specific reaction conditions and the nature of the nucleophile. nih.gov

Amination, the introduction of an amino group, is a particularly important SNAr reaction, as it provides access to a wide range of biologically active compounds. orgsyn.org In the context of this compound, amination can be achieved by reacting the compound with a primary or secondary amine. youtube.com The reaction typically proceeds with the displacement of one of the halogen atoms, most likely the chlorine at the 2-position, to form a 2-amino-3-bromo-5-nitropyridine (B103754) derivative. researchgate.net The nitro group can subsequently be reduced to an amino group, leading to the formation of diaminopyridine derivatives. orgsyn.org

An example of an amination reaction is the reaction of a substituted halopyridine with an amine, often in the presence of a base and sometimes a palladium catalyst to facilitate the reaction. researchgate.net

| Reactant | Nucleophile | Product |

| This compound | Primary or Secondary Amine | 2-Amino-3-bromo-5-nitropyridine derivative |

| 5-Bromo-2-chloropyridine | Amine (with Pd catalyst) | 5-Amino-2-chloropyridine researchgate.net |

| 2,5-Dibromopyridine | Amine (with Pd catalyst) | 2-Amino-5-bromopyridine researchgate.net |

Alkylation and Thiolation Pathways

The reactivity of the carbon-halogen bonds in this compound is significantly influenced by the electron-withdrawing nature of the nitro group and the pyridine nitrogen. This activation facilitates nucleophilic substitution reactions. For instance, in the structurally related 5-Bromo-2-chloro-3-nitropyridine (B118568), the chlorine atom at the 2-position is readily displaced by nucleophiles. The reaction with sodium methoxide (B1231860) in methanol (B129727) at low temperatures, followed by warming to room temperature, results in the high-yield synthesis of 5-Bromo-2-methoxy-3-nitropyridine. chemicalbook.com This transformation highlights the regioselective displacement of the more activated halogen.

Similarly, other nucleophiles like amines and thiols can be employed to introduce alkylamino and alkylthio groups, respectively. In compounds like 2-Bromo-5-chloro-3-nitropyridine, the bromine atom is generally more reactive towards nucleophilic substitution than the chlorine atom, allowing for selective functionalization. pipzine-chem.com This differential reactivity provides a strategic handle for sequential derivatization.

Table 1: Nucleophilic Substitution Reactions

| Starting Material | Nucleophile | Product | Key Observations |

|---|---|---|---|

| 5-Bromo-2-chloro-3-nitropyridine | Sodium methoxide | 5-Bromo-2-methoxy-3-nitropyridine | High yield (98%) chemicalbook.com |

Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-heteroatom bonds, and halogenated pyridines are excellent substrates for these transformations. pipzine-chem.com

The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide, is a widely used method for creating biaryl structures and other C-C bonds. nih.govlibretexts.org This reaction is applicable to bromo- and chloro-pyridines, with the reactivity of the halide being a key factor. Generally, the C-Br bond is more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond. illinois.edu For 2-pyridyl nucleophiles, which can be challenging substrates, specific catalyst systems and conditions have been developed to achieve efficient coupling with aryl and heteroaryl bromides and chlorides. nih.gov The use of specialized phosphine (B1218219) or phosphite (B83602) ligands can overcome issues related to slow transmetalation and protodeboronation of the 2-pyridylboron reagents. nih.gov

Table 2: Suzuki-Miyaura Coupling of Pyridyl Halides

| Substrate | Coupling Partner | Catalyst System | Significance |

|---|---|---|---|

| 2-Pyridylboronates | Aryl/Heteroaryl Bromides & Chlorides | Pd2dba3 with phosphite or phosphine oxide ligands | Enables coupling of challenging 2-pyridyl nucleophiles nih.gov |

| Aryl Bromides | Phenylboronic acid | Pd(OAc)2 with bisimidazolium pincer ligands | Achieves high efficiency with low catalyst loading nih.gov |

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method has been successfully applied to the synthesis of 2-ethynyl-5-nitropyridines from 2-bromo-5-nitropyridine (B18158) and various terminal acetylenes. researchgate.net The reaction conditions are generally mild, often conducted at room temperature with an amine base that also serves as a solvent. wikipedia.org This reaction is instrumental in creating precursors for more complex heterocyclic systems. For instance, 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes have been synthesized from the corresponding bromo-cyanopyridines via a Sonogashira coupling followed by reaction with hydroxylamine. soton.ac.uk

Table 3: Sonogashira Coupling Reactions

| Halide Substrate | Alkyne Partner | Product | Reference |

|---|---|---|---|

| 2-Bromo-5-nitropyridine | Terminal acetylenes | Substituted 5-nitro-2-ethynylpyridines | researchgate.net |

| 5- and 6-Bromo-3-fluoro-2-cyanopyridines | Terminal alkynes | 5- and 6-Alkynyl-3-fluoro-2-cyanopyridines | soton.ac.uk |

In addition to Suzuki and Sonogashira reactions, other palladium-catalyzed couplings like the Stille reaction are also applicable to substrates such as this compound, further expanding the toolkit for synthetic chemists to build complex organic molecules. pipzine-chem.com

Reductive Transformations of Nitro and Halogen Groups

The nitro group in this compound is a key functional handle that can be readily reduced to an amino group. This transformation is typically achieved using reducing agents like iron or zinc in an acidic medium, or through catalytic hydrogenation. pipzine-chem.com The resulting 2-bromo-3-chloro-5-aminopyridine is a valuable intermediate for further synthetic manipulations, such as condensation reactions or the formation of amides. pipzine-chem.com The reduction of related compounds like 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine (B182523) can be accomplished with reduced iron in ethanol (B145695) with a catalytic amount of hydrochloric acid. orgsyn.org

Oxidative Reactions for Further Derivatization

While reductions are more common for the nitro group, oxidative reactions can also be employed for further derivatization of the pyridine ring or its substituents. For instance, the pyridine ring itself can undergo aromatic electrophilic substitution, although the presence of the deactivating nitro and halo groups makes this challenging. pipzine-chem.com More commonly, functional groups introduced through other means can be oxidized.

Solid-Phase Synthetic Strategies Utilizing Pyridine Scaffolds

The evolution of solid-phase synthesis has revolutionized the field of medicinal chemistry by enabling the rapid generation of large, diverse libraries of small molecules. This approach, which involves anchoring a starting material to a solid support and performing subsequent chemical transformations, offers significant advantages in terms of purification and automation. The application of solid-phase methodologies to heterocyclic scaffolds, particularly pyridines, has been a major focus due to the prevalence of the pyridine motif in pharmaceuticals and other biologically active compounds. nih.gov

Immobilization Techniques for this compound and Related Pyridines

The successful implementation of a solid-phase synthesis strategy hinges on the effective and cleavable linkage of the core scaffold to a solid support. For this compound, several immobilization strategies can be envisaged, primarily leveraging the reactivity of the pyridine ring and its substituents. The choice of linkage is critical as it must be stable to the planned reaction conditions for diversification and yet be readily cleavable to release the final products into solution.

One common approach involves linking the pyridine scaffold to the resin via a functional group that can be introduced onto the pyridine ring. While this compound itself does not possess a convenient functional group for direct attachment, a synthetic precursor could be functionalized for this purpose. For instance, a carboxylic acid or hydroxymethyl group could be introduced at a position that does not interfere with subsequent diversification reactions.

Alternatively, the inherent reactivity of the pyridine ring nitrogen can be utilized. Protonation or quaternization of the pyridine nitrogen with a resin-bound linker is a potential, albeit less common, strategy. However, the electron-withdrawing nature of the nitro and chloro groups in this compound significantly reduces the basicity of the nitrogen, making this approach challenging.

A more versatile strategy involves the displacement of one of the halogen substituents by a linker attached to the solid support. The bromine atom at the 2-position and the chlorine atom at the 3-position are susceptible to nucleophilic substitution. A bifunctional linker, possessing a nucleophilic group to displace the halide and a functional handle for attachment to the resin, could be employed. The choice of nucleophile and reaction conditions would be critical to ensure selective displacement and avoid unwanted side reactions.

Table 1: Potential Immobilization Strategies for Pyridine Scaffolds

| Linkage Strategy | Description | Applicability to this compound |

| Functional Group Handle | Introduction of a functional group (e.g., -COOH, -OH) onto a precursor of the pyridine ring, which is then used to attach to a resin. | Indirectly applicable by modifying the synthesis to include a suitable functionalized starting material. |

| Pyridine Nitrogen Linkage | Direct attachment to the pyridine nitrogen atom via an appropriate linker on the solid support. | Challenging due to the reduced nucleophilicity of the nitrogen atom caused by electron-withdrawing substituents. |

| Halogen Displacement | Nucleophilic displacement of a halogen atom (bromo or chloro) by a resin-bound linker. | A plausible strategy, leveraging the reactivity of the C-Br or C-Cl bonds for attachment. |

Generation of Pyridine-Based Libraries and Analogues

The true power of solid-phase synthesis lies in its application to combinatorial chemistry for the generation of compound libraries. acs.org Once the pyridine scaffold, such as a derivative of this compound, is immobilized on a solid support, a multitude of reagents can be systematically introduced to generate a diverse array of analogues.

The presence of multiple reactive sites on the this compound scaffold offers numerous opportunities for diversification. The bromo and chloro substituents are amenable to a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. pipzine-chem.com These reactions allow for the introduction of a vast array of carbon-based substituents, including alkyl, aryl, and heteroaryl groups.

Furthermore, the nitro group at the 5-position can be readily reduced to an amino group. This newly formed amino group can then be further functionalized through acylation, sulfonylation, or reductive amination, significantly expanding the chemical space of the resulting library.

The general workflow for generating a pyridine-based library from an immobilized this compound analogue would involve the following steps:

Immobilization: Attachment of a suitable pyridine precursor to the solid support.

Diversification: Sequential or parallel reactions to introduce diversity at the halogen and nitro group positions. This can involve splitting the resin into multiple portions, with each portion undergoing a different reaction.

Cleavage: Release of the final compounds from the solid support.

Purification: In many cases, the cleavage step yields products of high purity, obviating the need for extensive purification.

Table 2: Potential Diversification Reactions for a this compound Scaffold on Solid Phase

| Reaction Type | Target Site | Reagents/Conditions | Potential New Substituents |

| Suzuki Coupling | C2-Br or C3-Cl | Boronic acids, Pd catalyst, base | Aryl, heteroaryl, alkyl, alkenyl |

| Stille Coupling | C2-Br or C3-Cl | Organostannanes, Pd catalyst | Aryl, heteroaryl, alkyl, alkenyl, alkynyl |

| Sonogashira Coupling | C2-Br or C3-Cl | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl |

| Nitro Group Reduction | C5-NO2 | Reducing agents (e.g., SnCl2, H2/Pd) | Amino (-NH2) |

| Acylation of Amine | C5-NH2 (post-reduction) | Acyl chlorides, anhydrides, carboxylic acids | Amides |

| Sulfonylation of Amine | C5-NH2 (post-reduction) | Sulfonyl chlorides | Sulfonamides |

The systematic application of these reactions can lead to the generation of thousands of distinct pyridine analogues, which can then be screened for their biological activity, contributing to the discovery of new lead compounds in drug discovery programs. acs.org

Mechanistic Investigations and Reaction Kinetics of 2 Bromo 3 Chloro 5 Nitropyridine Transformations

Elucidation of Nucleophilic Substitution Reaction Mechanisms at the Pyridine (B92270) Core

Nucleophilic aromatic substitution on the pyridine ring is a cornerstone of heterocyclic chemistry. wikipedia.org The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, makes it susceptible to attack by nucleophiles. pearson.com The reactions of 2-bromo-3-chloro-5-nitropyridine with various nucleophiles proceed via an addition-elimination mechanism, a key feature of SNAr reactions. rsc.org

Kinetic Studies of Substituent Effects and Reaction Rates

Kinetic studies are crucial for unraveling the mechanistic details of these transformations. The reactions of this compound are typically second-order, indicating that the rate is dependent on the concentrations of both the substrate and the nucleophile. rsc.org

The reactivity of nucleophiles is significantly influenced by their substituents. For instance, in the reaction of 2-bromo-5-nitropyridine (B18158) with para-substituted anilines, the second-order rate constants show a clear dependence on the electronic nature of the substituent on the aniline (B41778). researchgate.net Electron-donating groups on the aniline increase the nucleophilicity of the nitrogen atom, leading to faster reaction rates, while electron-withdrawing groups have the opposite effect. This relationship is often quantified using Hammett plots. researchgate.net

A study on the reaction of 2-chloro-5-nitropyridine (B43025) with various para-substituted anilines in different solvent mixtures also demonstrated the significant impact of the nucleophile's structure on the reaction rate. researchgate.net The rate of reaction is also influenced by the solvent, with changes in solvent composition affecting the stability of the transition state and, consequently, the reaction rate. researchgate.net

Table 1: Effect of Substituents on the Reaction Rate of 2-Halo-5-nitropyridines with Anilines

| Substrate | Nucleophile | Solvent | Observation | Reference |

|---|---|---|---|---|

| 2-Bromo-5-nitropyridine | para-Substituted Anilines | Acetonitrile/Dimethylformamide | Second-order rate constants correlate with Hammett's substituent constants (negative ρ value). | researchgate.net |

| 2-Chloro-5-nitropyridine | para-Substituted Anilines | Acetonitrile/Dimethylformamide | Second-order rate constants correlate with Hammett's substituent constants. | researchgate.net |

Application of Hammett and Multiparameter Solvatochromic Correlations

The Hammett equation provides a powerful tool for quantifying the effect of substituents on the reactivity of aromatic compounds. For the reactions of 2-halo-5-nitropyridines with substituted anilines, a linear correlation is observed when plotting the logarithm of the second-order rate constants against the Hammett substituent constants (σ). rsc.orgresearchgate.netresearchgate.net A negative slope (ρ value) indicates that the reaction is favored by electron-donating groups on the nucleophile, which is consistent with a nucleophilic attack mechanism. researchgate.net

Furthermore, multiparameter solvatochromic correlations, such as the Kamlet-Taft equation, have been successfully applied to understand the role of the solvent in these reactions. researchgate.net These correlations dissect the solvent effect into contributions from hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and polarity/polarizability (π*). For the reaction of 2-bromo-5-nitropyridine with para-substituted anilines in acetonitrile/dimethylformamide mixtures, the correlation revealed that both specific (hydrogen bonding) and non-specific (polarity) solute-solvent interactions influence the reactivity. researchgate.net The dominant contribution was found to be from the solvent's hydrogen bond donating property. researchgate.net

Table 2: Solvatochromic Correlation for the Reaction of 2-Bromo-5-nitropyridine with Anilines

| Solvent System | Correlation | Computed Parameter Contributions | Reference |

|---|---|---|---|

| Acetonitrile/Dimethylformamide | Kamlet-Taft Solvatochromic Parameters | Pα = 58%, Pβ = 4%, Pπ* = 38% | researchgate.net |

Characterization of Meisenheimer σ-Complex Intermediates

A key feature of the SNAr mechanism is the formation of a Meisenheimer complex, a resonance-stabilized anionic σ-adduct. wikipedia.orgwikipedia.orgnih.gov This intermediate is formed by the addition of the nucleophile to the electron-deficient aromatic ring. nih.gov In the case of this compound, the strong electron-withdrawing effect of the nitro group and the electronegativity of the halogen atoms stabilize this intermediate.

While often transient, stable Meisenheimer complexes can be isolated and characterized, particularly with highly electron-deficient aromatic systems. wikipedia.orgnih.gov The formation of these complexes can be influenced by steric factors. For example, in the vicarious nucleophilic substitution of nitropyridines, the reaction of a secondary carbanion with 3-nitropyridine (B142982) resulted in the isolation of a stable N-protonated Meisenheimer-type adduct, as the steric hindrance prevented the subsequent elimination step. acs.org The efficiency of Meisenheimer complex formation has also been correlated with the biological activity of certain nitroaromatic compounds. rsc.org

Recent studies have also explored a mechanistic continuum where the distinction between a true intermediate and a transition state can be blurred, with some reactions proceeding through a concerted mechanism where the Meisenheimer complex represents a transition state rather than a stable intermediate. researchgate.netnih.gov

Role of Hydrogen Bonding in Reaction Pathways

Hydrogen bonding can play a significant role in influencing the mechanism and rate of nucleophilic aromatic substitution reactions. researchgate.netacs.org In reactions involving amine nucleophiles, hydrogen bonding between the amine proton and the solvent or another base can enhance the nucleophilicity of the attacking nitrogen atom. nih.gov

For instance, in the reaction of N-methylpyridinium compounds with piperidine (B6355638), the mechanism involves a rate-determining hydrogen-bond formation between a second piperidine molecule and the initial substrate-piperidine adduct. nih.gov This hydrogen bonding facilitates the deprotonation of the intermediate. nih.gov Similarly, theoretical studies have shown that intramolecular hydrogen bonding can enhance both the electrophilicity of the pyridine ring and the nucleophilicity of the attacking atom. researchgate.net The influence of solvent hydrogen bond donation on oxidative addition reactions has also been observed, where greater hydrogen bond donation from the substrate can lead to a more electron-rich aromatic system and consequently slower oxidative addition. researchgate.net

Mechanistic Pathways of Transition Metal-Catalyzed Reactions

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. nih.govbohrium.com this compound serves as a substrate in such cross-coupling reactions, where the understanding of the mechanistic pathways is crucial for optimizing reaction conditions and predicting outcomes.

Oxidative Addition Dynamics and Reactivity Models in Cross-Coupling

Quantitative structure-reactivity models have been developed to predict the outcomes of cross-coupling reactions by focusing on the oxidative addition step. rsc.org By conducting competition experiments with a library of heteroaryl halides, including 2-bromo-5-nitropyridine, relative rates of oxidative addition to a Pd(0) complex have been determined. rsc.org In these models, 2-bromo-5-nitropyridine was used as a reference point, with its relative free energy of activation for oxidative addition set to zero. researchgate.netrsc.org These models provide valuable insights into the electronic and steric factors that govern the oxidative addition process. rsc.org

Ligand Effects on Catalytic Activity and Selectivity

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions, ligands are not mere spectators. They are intimately involved in key steps of the catalytic cycle, including oxidative addition and reductive elimination. The steric bulk and electronic properties of a ligand can dictate which carbon-halogen bond (C-Br vs. C-Cl) preferentially reacts and the rate at which the reaction proceeds.

Research on structurally similar substrates, such as dihalopyridines and nitropyrimidines, provides valuable insights into the ligand effects that can be extrapolated to this compound. For instance, in the palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines, a study systematically screened various phosphine (B1218219) ligands to optimize the reaction conditions.

A notable investigation into the palladium-catalyzed amination of 4,6-dichloro-5-nitropyrimidine (B16160) with 4-anisidine demonstrated the significant impact of ligand choice on the yield of the desired monosubstituted product. The use of a palladium precursor, Pd₂(dba)₃, in conjunction with different phosphine ligands, revealed clear differences in catalytic efficiency.

The following table summarizes the findings of a ligand screening for the amination of a related dichloronitropyrimidine, highlighting the superior performance of BINAP-type ligands in this specific transformation.

| Entry | Ligand | Yield (%) |

|---|---|---|

| 1 | R-BINAP | 86 |

| 2 | S-BINAP | 85 |

| 3 | Rac-BINAP | 85 |

| 4 | Xantphos | 78 |

| 5 | Xphos | 75 |

Data adapted from a study on the palladium-catalyzed amination of 4,6-dichloro-5-nitropyrimidine. ccspublishing.org.cn

As the data indicates, the bidentate phosphine ligand BINAP, in its chiral (R and S) and racemic forms, provided the highest yields, suggesting that its specific bite angle and electronic properties are well-suited for stabilizing the palladium intermediates in the catalytic cycle of this type of reaction. ccspublishing.org.cn Ligands like Xantphos and the bulky monophosphine Xphos also facilitated the reaction, albeit with slightly lower efficiency. ccspublishing.org.cn

The general principles derived from such studies are highly relevant for predicting the behavior of this compound. The C-Br bond is typically more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. Therefore, by selecting a suitable ligand, one can often achieve selective coupling at the bromine-bearing position. For instance, bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos, RuPhos), have been shown to be highly effective in promoting the oxidative addition of less reactive aryl chlorides. wikipedia.orgnih.gov This suggests that by using less activating ligands, selectivity for the C-Br bond in this compound can be enhanced.

Conversely, to activate the more resilient C-Cl bond, a more robust catalytic system, often involving a highly active ligand, would be necessary. The choice of ligand can also influence the rate of reductive elimination, the final step that forms the product and regenerates the active catalyst.

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Validation

Vibrational Spectroscopy (FTIR and FT-Raman) for Molecular Conformation and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For 2-Bromo-3-chloro-5-nitropyridine, these techniques would confirm the presence of the nitro group, the aromatic ring, and the carbon-halogen bonds.

The most indicative signals would be the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. The pyridine (B92270) ring itself gives rise to a series of characteristic C=C and C=N stretching vibrations. Aromatic C-H stretching and bending vibrations, as well as C-Cl and C-Br stretching vibrations, would be expected in their respective regions of the spectrum. thermofisher.com

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3050 - 3150 |

| Pyridine Ring | C=C, C=N Stretching | 1600 - 1450 |

| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1340 - 1370 |

| C-Cl | Stretching | 700 - 850 |

| C-Br | Stretching | 500 - 650 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₅H₂BrClN₂O₂), the expected exact mass can be calculated.

A key feature in the low-resolution mass spectrum would be the highly characteristic isotopic pattern of the molecular ion [M]⁺. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive cluster of peaks for the molecular ion at M, M+2, and M+4, with a predictable intensity ratio.

Analysis of the fragmentation pattern would reveal information about the molecule's stability and bonding. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) or a neutral nitric oxide molecule (NO, 30 Da) followed by carbon monoxide (CO, 28 Da). The sequential loss of the halogen atoms (Br or Cl) would also be an expected fragmentation pathway.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Description | Predicted Value |

| Molecular Formula | C₅H₂BrClN₂O₂ | |

| Exact Mass | Mass of the most abundant isotopes (¹²C₅¹H₂⁷⁹Br³⁵Cl¹⁴N₂¹⁶O₂) | 235.8988 Da |

| Molecular Ion | Isotopic cluster for [M]⁺ | Peaks at m/z ~236, 238, 240 |

| Key Fragments | Loss of NO₂ | [M - 46]⁺ |

| Loss of Br | [M - 79/81]⁺ | |

| Loss of Cl | [M - 35/37]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated systems. The this compound molecule contains a pyridine ring substituted with chromophores (nitro group, halogens) and auxochromes, which constitutes an extended conjugated system.

The spectrum is expected to show absorptions corresponding to π → π* transitions, which are characteristic of aromatic and conjugated systems. Additionally, the presence of the nitrogen atom in the pyridine ring and the oxygen atoms in the nitro group, both of which have non-bonding electrons (lone pairs), allows for n → π* transitions. These transitions are typically of lower intensity and occur at longer wavelengths compared to the π → π* transitions. The specific position of the maximum absorbance (λmax) is sensitive to the solvent used. nih.govnih.gov

Computational Chemistry and Theoretical Modeling of 2 Bromo 3 Chloro 5 Nitropyridine

Computational chemistry provides a powerful lens for examining the intrinsic properties of molecules like 2-bromo-3-chloro-5-nitropyridine, offering insights that complement and guide experimental work. Through theoretical modeling, it is possible to predict and analyze a range of molecular characteristics, from electronic structure to reactivity and potential environmental impact. While specific computational studies on this compound are not extensively documented in publicly available literature, the established principles and methods of computational chemistry allow for a detailed theoretical characterization based on studies of analogous substituted nitropyridines.

Applications and Advanced Research Directions of 2 Bromo 3 Chloro 5 Nitropyridine

Role in Pharmaceutical Synthesis and Drug Discovery Initiatives

2-Bromo-3-chloro-5-nitropyridine is a pivotal intermediate in the realm of medicinal chemistry, primarily utilized in the synthesis of novel drug candidates. pipzine-chem.com Its distinct structure, featuring a pyridine (B92270) ring with bromine, chlorine, and nitro groups, offers multiple reactive sites for chemical modifications, making it a versatile building block for complex organic molecules. pipzine-chem.com

Precursor for the Synthesis of Diverse Bioactive Pyridine-Based Drug Candidates

The chemical architecture of this compound, with its halogen atoms and a nitro group on a pyridine scaffold, makes it an excellent starting material for creating a wide array of bioactive compounds. pipzine-chem.cominnospk.com The bromine and chlorine atoms can be selectively replaced by various nucleophiles, and the nitro group can be reduced to an amine, opening up numerous pathways for further chemical changes. innospk.com This adaptability allows chemists to construct complex molecular structures with specific biological activities, which is crucial for developing new treatments for a range of diseases, including cancer and infectious diseases. pipzine-chem.compipzine-chem.com

For instance, the related compound 2-chloro-5-nitropyridine (B43025) has been used as a starting material in the synthesis of new insecticides and in the development of compounds with anticancer activity. nih.gov Similarly, derivatives of this compound are explored for their potential as small molecule inhibitors for specific disease targets. pipzine-chem.com

Structure-Activity Relationship (SAR) Studies of Derived Compounds for Targeted Therapeutic Agents

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.org By systematically modifying the structure of derivatives from this compound and assessing their effects, researchers can identify key structural features responsible for therapeutic action. This knowledge guides the design of more potent and selective drug candidates.

For example, in the development of inhibitors for certain enzymes, the position and nature of substituents on the pyridine ring, such as those introduced via this compound, can dramatically affect binding affinity and inhibitory potency. SAR studies help in optimizing these interactions to achieve the desired therapeutic effect while minimizing off-target effects.

Development of Enzyme Inhibitors (e.g., Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors)

Recent research has highlighted the potential of pyridine derivatives in the development of enzyme inhibitors, a critical area in cancer therapy. One such target is Protein Arginine Methyltransferase 5 (PRMT5), which is overexpressed in various cancers. nih.gov While direct synthesis of PRMT5 inhibitors from this compound is not explicitly detailed in the provided results, the synthesis of other enzyme inhibitors often involves similar halogenated nitropyridine precursors. nih.gov The unique electronic properties conferred by the bromo, chloro, and nitro substituents can be crucial for the binding and inhibition of specific enzymes. The development of covalent inhibitors, which form a permanent bond with the target enzyme, is an attractive strategy, and the reactivity of the halogenated pyridine core is well-suited for this approach. nih.gov

In Silico Molecular Docking Studies for Predicting Ligand-Target Interactions

In silico molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. nih.gov This method is instrumental in modern drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

Derivatives of this compound are subjected to docking studies to understand their potential interactions with biological targets. nih.gov For example, docking studies on similar pyridine derivatives have been used to predict their binding modes within the active sites of enzymes like EGFR kinase, providing insights into the structural basis of their inhibitory activity. nih.gov These computational models help rationalize SAR data and guide the design of new analogs with improved binding characteristics.

Assessment of Oral Bioavailability and Pharmacokinetic Parameters via Computational Methods

Beyond just binding to a target, a successful drug must have favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Computational, or in silico, methods are increasingly used to predict these properties early in the drug discovery process, saving time and resources. mdpi.com

For derivatives of this compound, computational tools can estimate parameters like oral bioavailability, which is the fraction of an orally administered drug that reaches systemic circulation. These predictions are based on the molecule's physicochemical properties, such as its lipophilicity (logP), molecular weight, and polar surface area. mdpi.com By analyzing these parameters for virtual compounds derived from this compound, chemists can prioritize the synthesis of molecules with a higher probability of having good drug-like properties.

Contributions to Agrochemical Development

The utility of this compound and its analogs extends beyond pharmaceuticals into the field of agrochemicals. pipzine-chem.com The structural features that make it a versatile precursor for drugs are also valuable for creating new pesticides, herbicides, and fungicides. pipzine-chem.compipzine-chem.com

The pyridine ring is a common scaffold in many successful agrochemicals. By introducing various functional groups onto the this compound core, chemists can develop compounds with potent and selective activity against specific pests or weeds. For instance, the related compound 2-chloro-5-nitropyridine has been utilized in the synthesis of novel insecticides. nih.gov The goal is to create agrochemicals that are effective at low application rates, have a favorable environmental profile, and are safe for non-target organisms. pipzine-chem.com

Synthesis of Herbicides, Pesticides, and Insecticides

The structural characteristics of this compound make it a valuable precursor in the synthesis of a variety of agrochemicals, including herbicides, pesticides, and insecticides. pipzine-chem.com The presence of two different halogen atoms (bromine and chlorine) and a nitro group provides multiple reaction sites for chemists to introduce other functional groups and build more complex molecular structures with desired biological activities. pipzine-chem.cominnospk.com

The pyridine ring itself is a common feature in many biologically active compounds. By modifying the substituents on this ring, researchers can fine-tune the properties of the resulting molecules to target specific pests or weeds. For instance, the chlorine and bromine atoms can be selectively replaced through nucleophilic substitution reactions, allowing for the attachment of various side chains that can enhance the compound's efficacy and selectivity. pipzine-chem.compipzine-chem.com The nitro group can also be chemically transformed, for example, by reduction to an amino group, which opens up further possibilities for derivatization. innospk.com This versatility allows for the creation of new pesticide ingredients with high insecticidal, bactericidal, or herbicidal activities. pipzine-chem.compipzine-chem.com

Research has focused on creating new pesticides that are not only effective but also environmentally friendly, with high selectivity and low toxicity to non-target organisms. pipzine-chem.com The use of this compound as a starting material allows for rational structure optimization and modification to achieve these goals, contributing to the sustainable development of agriculture. pipzine-chem.com

Modulation of Metabolic Stability for Enhanced Agrochemical Efficacy

A critical aspect of developing effective agrochemicals is ensuring their stability within the target organism and the environment. Metabolic stability refers to a molecule's resistance to being broken down by enzymes. By incorporating the this compound core into agrochemical designs, researchers can influence the metabolic stability of the final product, thereby enhancing its efficacy.

Recent advancements in metabolic profiling techniques, such as gas chromatography-mass spectrometry (GC-MS), allow for detailed analysis of how plants metabolize herbicides. nih.gov This data provides valuable insights into the metabolic pathways and can guide the design of new agrochemicals with improved stability. By understanding how structural modifications, such as those derived from this compound, affect metabolism, scientists can create more potent and persistent agrochemicals.

Advanced Materials Science Applications

The unique electronic and structural properties of this compound also make it a valuable component in the field of materials science. pipzine-chem.com

Synthesis of Materials with Tunable Electronic and Optical Properties

By chemically modifying this compound, it can be incorporated into polymer materials to alter their electronic and optical properties. pipzine-chem.com The introduction of this pyridine derivative can change the electronic structure of the material, potentially improving its conductivity or altering its light-absorbing and emitting characteristics. pipzine-chem.compipzine-chem.com This has significant implications for the development of new functional materials for various applications.

For example, these modified materials could be used in the creation of organic semiconductor materials for electronic devices or in the development of novel optoelectronic materials for use in sensors and displays. pipzine-chem.compipzine-chem.com The ability to tune the electronic and optical properties by incorporating specific chemical moieties is a key area of research in materials science.

Pyridine Derivatives as Ligands in Coordination Chemistry

Pyridine and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide variety of metal ions. wikipedia.orgnih.gov The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. wikipedia.org The specific pyridine derivative, this compound, can also function as a ligand.

The electronic properties of the pyridine ring, and consequently its coordinating ability, can be significantly influenced by the presence of substituents. acs.org The electron-withdrawing nature of the bromo, chloro, and nitro groups in this compound would decrease the basicity of the pyridine nitrogen, affecting the strength of the metal-ligand bond. wikipedia.org These complexes have potential applications in catalysis, materials science, and biological systems. acs.orgacs.org The field of coordination chemistry offers a rich platform for exploring the properties of metal complexes containing substituted pyridine ligands like this compound.

Utilization as a Biochemical Reagent in Life Science Research

In the realm of life sciences, this compound and its isomers serve as valuable biochemical reagents. medchemexpress.com These compounds are utilized as starting materials or intermediates in the synthesis of more complex molecules for biological research. medchemexpress.com For instance, 5-bromo-2-chloro-3-nitropyridine (B118568) is described as a biochemical reagent that can be used as a biological material or organic compound in life science-related research. medchemexpress.com

The reactivity of the halogen and nitro groups allows for the attachment of these pyridine derivatives to other molecules, such as proteins or fluorescent probes, to study biological processes. The versatility of these compounds makes them useful tools for chemists and biologists working to understand the intricacies of living systems.

Future Research Perspectives and Emerging Challenges

The future of this compound research is promising, with potential for further advancements in its existing applications and the exploration of new frontiers. A significant area of future work will likely focus on the development of more sustainable and efficient synthetic routes to this compound and its derivatives. pipzine-chem.com

In agrochemicals, the ongoing challenge is to design even more selective and less environmentally persistent pesticides. This will require a deeper understanding of the structure-activity relationships and metabolic pathways of compounds derived from this compound. Integrating computational modeling with experimental synthesis will be crucial in this endeavor.

In materials science, the exploration of novel polymers and coordination complexes incorporating this pyridine derivative will continue. The aim will be to create materials with enhanced electronic, optical, and catalytic properties for applications in fields such as renewable energy and advanced electronics.

A key challenge across all applications is the need for thorough toxicological and environmental impact assessments of any new compounds synthesized from this compound. As with any chemical substance, ensuring the safety of new materials and agrochemicals is paramount. Future research must therefore balance the pursuit of high performance with a commitment to environmental stewardship and human health.

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of this compound and related halonitropyridines often involves multi-step procedures using harsh reagents, such as fuming acids and aggressive halogenating agents, which generate significant hazardous waste and require high energy input. pipzine-chem.comrsc.org In line with the principles of green chemistry, modern research is aimed at developing more environmentally benign and economically viable synthetic methodologies. rasayanjournal.co.inresearchgate.net

Key objectives in greening the synthesis of this compound include minimizing waste, improving atom economy, using safer solvents, and reducing energy consumption. researchgate.net Strategies being explored include microwave-assisted synthesis, the use of recyclable catalysts, and solvent-free reaction conditions. rasayanjournal.co.inresearchgate.netresearchgate.net These methods have shown promise in the synthesis of other pyridine and pyrimidine (B1678525) derivatives, offering benefits such as significantly shorter reaction times, higher yields, and purer products with simpler work-up procedures. rasayanjournal.co.innih.gov

For instance, conventional halogenation and nitration of pyridine scaffolds can be resource-intensive. pipzine-chem.com Green alternatives focus on catalytic approaches that avoid stoichiometric amounts of toxic reagents and the development of one-pot multicomponent reactions (MCRs) that build the substituted pyridine ring in a single, efficient step. rasayanjournal.co.innih.gov

| Parameter | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Reagents | Harsh acids (e.g., fuming H₂SO₄/HNO₃), aggressive halogenating agents (e.g., POCl₃, Br₂). pipzine-chem.comrsc.org | Recyclable catalysts, milder reagents, renewable feedstocks. researchgate.netbiosynce.com |

| Solvents | Often uses hazardous or volatile organic solvents. | Safer solvents (e.g., water, ionic liquids) or solvent-free conditions. rasayanjournal.co.inbiosynce.com |

| Energy | High energy consumption due to prolonged heating. rsc.org | Microwave or ultrasonic irradiation for rapid heating, reactions at ambient temperature. rasayanjournal.co.innih.gov |

| Efficiency | Multi-step processes with often moderate yields and complex purification. | One-pot reactions, higher yields, easier product isolation, and less waste (high atom economy). rasayanjournal.co.inresearchgate.net |

| Environmental Impact | High E-Factor (waste generation), use of toxic and corrosive substances. researchgate.net | Lower E-Factor, reduced toxicity, and improved overall sustainability. researchgate.net |

Exploration of Novel Reactivity Patterns and Unconventional Catalysis

The reactivity of this compound is dominated by the susceptibility of the carbon-halogen bonds to nucleophilic substitution and the ability of the halogen atoms to participate in metal-catalyzed cross-coupling reactions like Suzuki and Stille couplings. pipzine-chem.com However, advanced research is moving beyond these conventional transformations to explore novel reactivity patterns using unconventional catalytic methods.

One major area of interest is the use of photocatalysis . Visible-light-induced photocatalysis offers a green and powerful tool for generating reactive intermediates under mild conditions. acs.orgnih.gov For a molecule like this compound, photocatalysis could enable novel C-H functionalization reactions on appended alkyl chains or facilitate single-electron transfer (SET) pathways to generate radical intermediates, leading to products inaccessible through traditional ionic pathways. acs.orggaylordchemical.com This can be used for the selective reduction of the nitro group or for fluoroalkylation reactions, which are of high interest in medicinal chemistry. nih.govgaylordchemical.com

Another frontier is the development of dual-catalytic systems where two different catalysts work in concert to enable a transformation that neither could achieve alone. This could involve combining a transition metal catalyst with an organocatalyst or a photocatalyst to activate the substrate in new ways. Furthermore, research into direct C-H activation, where a C-H bond is selectively functionalized without pre-installation of a directing group, represents a major step towards more efficient and atom-economical synthesis. acs.org Applying these strategies to derivatives of this compound could dramatically shorten synthetic routes to complex drug candidates and functional materials.

| Catalytic Strategy | Description | Potential Application to this compound |

|---|---|---|

| Photocatalysis | Uses visible light to excite a catalyst, which then initiates a chemical reaction via energy or electron transfer. youtube.com | Selective reduction of the nitro group, radical-based C-C or C-heteroatom bond formation, synthesis of novel fluorinated analogues. nih.govgaylordchemical.com |

| Unconventional Cross-Coupling | Utilizing non-precious metal catalysts (e.g., iron, copper) or developing new ligand systems to enable challenging coupling reactions. | Greener and more cost-effective synthesis of biaryl compounds and other complex structures. |

| C-H Functionalization | Directly converting a C-H bond into a C-C or C-X bond, avoiding the need for pre-functionalized starting materials. acs.org | Direct arylation or alkylation of the pyridine ring or side chains, improving synthetic efficiency. |

| Dual Catalysis | The synergistic use of two distinct catalysts to enable a single transformation. | Accessing novel reaction pathways and molecular scaffolds by combining, for example, metal catalysis with photocatalysis. |

Integration with Artificial Intelligence and Machine Learning for Accelerated Drug and Material Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules. nih.govijirt.org For a versatile building block like this compound, these computational tools offer a powerful approach to rapidly explore its chemical space and identify derivatives with optimal properties for specific applications.

In drug discovery , ML algorithms can be trained on large datasets of known molecules to predict the biological activity, toxicity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, toxicity) of novel compounds. nih.govbohrium.com By starting with the this compound scaffold, researchers can use AI to perform high-throughput virtual screening of immense virtual libraries of derivatives, prioritizing a small number of the most promising candidates for synthesis and experimental testing. nih.gov This significantly reduces the time and cost associated with identifying new drug leads. nih.gov Generative models, a type of AI, can even design entirely new molecules de novo that incorporate the pyridine core and are optimized for binding to a specific biological target. nih.gov

In materials science , ML is being used to accelerate the discovery of new functional materials with desired electronic, optical, or thermal properties. niilmuniversity.ac.innih.gov By inputting the chemical formula or structure of derivatives of this compound, ML models can predict material properties such as band gap, conductivity, and stability. nih.govarxiv.org This data-driven approach allows for the rapid computational screening of thousands of potential materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic semiconductors, guiding experimental efforts toward the most viable candidates. nih.govpipzine-chem.com

| AI/ML Application | Objective | Methodology | Potential Impact |

|---|---|---|---|

| Virtual Screening | Identify derivatives with high potential for biological activity. | Docking simulations and ML models predict binding affinity to protein targets. nih.gov | Dramatically reduces the number of compounds that need to be synthesized and tested experimentally. ijirt.org |

| QSAR/ADMET Prediction | Predict the activity and drug-likeness of virtual compounds. | Quantitative Structure-Activity Relationship (QSAR) models correlate molecular structure with properties. bohrium.com | Early-stage identification of candidates with poor safety or pharmacokinetic profiles, reducing late-stage failures. nih.gov |

| De Novo Design | Generate novel molecular structures with desired properties. | Generative Adversarial Networks (GANs) or Recurrent Neural Networks (RNNs) create new molecules. nih.gov | Exploration of novel chemical space beyond existing compound libraries. |

| Material Property Prediction | Forecast the electronic and physical properties of new materials. | Graph neural networks and other ML models trained on materials databases predict properties from chemical formulas. nih.govarxiv.org | Accelerated discovery of new organic semiconductors, polymers, and other functional materials. pipzine-chem.com |

Q & A

Q. Q1.1: What is the standard synthetic route for 2-bromo-3-chloro-5-nitropyridine, and how can reaction conditions be optimized?

The compound is synthesized via nitration of 2-bromo-3-chloropyridine using concentrated sulfuric and nitric acids at low temperatures (0–5°C). Optimization involves adjusting variables:

- Temperature control : Maintain ≤5°C to minimize side reactions like ring oxidation.

- Acid ratio : A 3:1 (H₂SO₄:HNO₃) ratio maximizes nitro group introduction at the 5-position.

- Reaction time : 4–6 hours ensures complete conversion while avoiding decomposition .

Q. Q1.2 (Advanced): How do competing substituents (Br, Cl, NO₂) influence regioselectivity during nitration?

The electron-withdrawing nitro group directs subsequent electrophilic substitution to the 5-position due to its meta-directing nature. Bromine and chlorine, being ortho/para-directing but deactivating, create a steric and electronic environment favoring nitration at the less hindered 5-position. Computational modeling (DFT) can predict reactivity trends by analyzing charge distribution and frontier orbitals .

Reactivity and Functionalization

Q. Q2.1: What factors determine preferential substitution of bromine vs. chlorine in nucleophilic reactions?

Bromine’s lower bond dissociation energy (vs. C-Cl) makes it more labile. For example, in SNAr reactions with amines:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance Br substitution.

- Base selection : K₂CO₃ or Et₃N accelerates deprotonation, favoring Br displacement.

- Steric effects : Bulky nucleophiles preferentially target the less hindered Br at the 2-position .

Q. Q2.2 (Advanced): How can cross-coupling reactions (e.g., Suzuki-Miyaura) be tailored for this substrate?

Use Pd(PPh₃)₄ or XPhos Pd G3 catalysts with aryl boronic acids. Key considerations:

- Halide reactivity : Bromine participates more readily than chlorine in oxidative addition.

- Ligand design : Bulky ligands prevent catalyst poisoning by nitro groups.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates biaryl products .

Reduction and Redox Chemistry

Q. Q3.1: What methods effectively reduce the nitro group in this compound?

Catalytic hydrogenation (H₂/Pd-C in ethanol) or chemical reduction (NaBH₄/CuCl₂) converts the nitro group to an amine. Monitor pH (neutral to slightly acidic) to prevent dehalogenation .

Q. Q3.2 (Advanced): How does the nitro group’s reduction affect subsequent reactivity?

Reduction to an amine increases electron density, altering substitution patterns. For instance:

- Amination : The amine group directs electrophiles to the para position (relative to Cl).

- Tandem reactions : Sequential reduction and Ullmann coupling enable heterocycle diversification .

Analytical Characterization

Q. Q4.1: What analytical techniques are critical for characterizing this compound?

Q. Q4.2 (Advanced): How can isotopic labeling resolve ambiguities in reaction mechanisms?

Deuterium labeling at the 4-position (via H/D exchange) tracks proton transfer during nitration or substitution. ¹⁵N-labeled nitro groups clarify reduction pathways via 2D NMR .

Safety and Handling

Q. Q5.1: What safety protocols are essential when handling this compound?

Q. Q5.2 (Advanced): How can thermal decomposition products be mitigated during scale-up?

TGA analysis reveals decomposition above 200°C, releasing NOₓ and HBr. Use scrubbers (NaOH traps) and inert atmospheres (N₂) during high-temperature reactions .

Data Interpretation and Contradictions

Q. Q6.1: Why might reported yields vary in Suzuki couplings with this substrate?

Variations arise from:

- Catalyst loading : 2–5 mol% Pd optimizes turnover.

- Oxygen sensitivity : Degassed solvents prevent catalyst oxidation.

- Substrate purity : Trace HCl (from synthesis) poisons catalysts; pre-wash with NaHCO₃ .

Q. Q6.2 (Advanced): How to reconcile conflicting reactivity data with analogous chloro-nitropyridines?

Compare Hammett σ values: Nitro (-0.28) and Cl (+0.23) create opposing electronic effects. Reactivity trends in 2-Br-3-Cl-5-NO₂ vs. 2-Cl-5-NO₂ derivatives are modeled using dual-parameter LFERs .

Material Science Applications

Q. Q7.1: How is this compound used in polymer synthesis?

As a monomer, it introduces halogen handles for post-polymerization functionalization. Example:

- Step-growth polymerization : With diols to form polyesters with pendant nitro groups.

- Click chemistry : Azide-alkyne cycloaddition grafts functional side chains .

Q. Q7.2 (Advanced): What structure-property relationships govern its use in conductive polymers?

The nitro group’s electron-withdrawing nature lowers LUMO energy, enhancing n-type conductivity. DFT simulations correlate substituent position with charge carrier mobility .

Comparative Studies

Q. Q8.1: How does reactivity differ between this compound and 2-bromo-5-nitropyridine?

The additional chlorine in the 3-position decreases electron density, slowing SNAr reactions but improving thermal stability. Kinetic studies (UV-Vis monitoring) show 10× slower aminolysis .

Q. Q8.2 (Advanced): What computational tools predict substituent effects in polyhalogenated pyridines?

Multivariate regression using σₘ (meta) and σₚ (para) parameters quantifies electronic effects. MO analysis (Gaussian 16) identifies charge depletion at reaction sites .

Mechanistic Insights

Q. Q9.1: What evidence supports a radical pathway in photochemical reactions of this compound?

EPR spectroscopy detects nitroxide radicals under UV light. Trapping experiments with TEMPO confirm radical intermediates during C-Br bond cleavage .

Q. Q9.2 (Advanced): How do solvent effects modulate reaction mechanisms in nucleophilic substitutions?

Kamlet-Taft parameters (α, β, π*) correlate solvent polarity with transition-state stabilization. For example, DMSO (π* = 1.00) accelerates SNAr by stabilizing the Meisenheimer complex .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.